4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
Description
4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a benzoic acid moiety at the 4-position. Its molecular structure combines the aromatic and electron-rich imidazo[1,2-a]pyridine system with a carboxylic acid group, which may enhance solubility and enable interactions with biological targets such as enzymes or receptors. The compound’s synthesis likely involves condensation reactions between 2-aminoimidazoles and appropriate aromatic precursors, as seen in analogous imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJHOESKCGHHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277097 | |
| Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-35-2 | |
| Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB three-component reaction between 2-aminopyridines, aldehydes, and isonitriles is a cornerstone for imidazo[1,2-a]pyridine synthesis. For this compound, this method can be adapted using 4-formylbenzoic acid as the aldehyde component. However, the carboxylic acid group necessitates protective strategies (e.g., methyl ester formation) to prevent protonation of the isonitrile or catalyst deactivation. Post-cyclization hydrolysis restores the free acid.
Example Protocol
- Protect 4-formylbenzoic acid as its methyl ester using SOCl₂/MeOH.
- React with 2-aminopyridine and tert-butyl isocyanide under HCl catalysis (20 mol%) in ethanol at 80°C for 12 hours.
- Deprotect the ester using LiOH in THF/H₂O to yield the target compound.
Advantages : High atom economy, modular substitution.
Limitations : Requires protection/deprotection steps, moderate yields (~60–70%).
Iodine-Catalyzed Cyclization
Molecular iodine (I₂) has emerged as a sustainable catalyst for imidazo[1,2-a]pyridine synthesis under ultrasonication. This method avoids metals and leverages aqueous media. For this compound, 4-acetylbenzoic acid serves as the ketone component, reacting with 2-aminopyridine in water (Scheme 1).
Optimized Conditions
- Catalyst : I₂ (20 mol%)
- Solvent : H₂O
- Energy Input : Ultrasonication (30 min, 25°C)
- Yield : Up to 85% after recrystallization.
Mechanistic Insight :
- I₂ facilitates imine formation between 2-aminopyridine and 4-acetylbenzoic acid.
- Tautomerization and cyclization yield the imidazo[1,2-a]pyridine core.
- Oxidative aromatization completes the process.
Post-Functionalization via Cross-Coupling
Suzuki-Miyaura Coupling
A halogenated imidazo[1,2-a]pyridine intermediate (e.g., 2-bromoimidazo[1,2-a]pyridine) can undergo coupling with 4-boronobenzoic acid to introduce the carboxylic acid group.
Procedure
- Synthesize 2-bromoimidazo[1,2-a]pyridine via bromination of the parent compound using NBS.
- Couple with 4-boronobenzoic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 100°C.
- Isolate the product via acid-base extraction (yield: 65–75%).
Advantages : Precise functionalization, compatibility with sensitive groups.
Challenges : Requires palladium catalysts, inert conditions.
One-Pot Tandem Approaches
Combining cyclization and carboxylation in a single pot reduces purification steps. A recent innovation involves:
- Condensation of 2-aminopyridine with 4-cyanophenylacetaldehyde.
- In situ hydrolysis of the nitrile to carboxylic acid using H₂O₂/K₂CO₃.
- Cyclization via I₂ catalysis to form the target compound (yield: 70%).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Temperature (°C) | Time (h) | Functional Group Tolerance |
|---|---|---|---|---|---|
| GBB Reaction | HCl | 60–70 | 80 | 12 | Moderate |
| I₂ Catalysis | I₂ | 80–85 | 25 | 0.5 | High |
| Suzuki Coupling | Pd(PPh₃)₄ | 65–75 | 100 | 8 | Low |
| One-Pot Tandem | I₂/K₂CO₃ | 70 | 60 | 6 | High |
Key Observations :
- Iodine-catalyzed methods offer the highest yields and shortest reaction times.
- Suzuki coupling is limited by palladium costs and functional group sensitivity.
- One-pot strategies balance efficiency and practicality.
Computational Insights and Drug-Likeness
Density functional theory (DFT) studies at the B3LYP/6-311G++(d,p) level reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Localized negative charge on the carboxylate oxygen, favoring hydrogen bonding with biological targets.
ADMET Predictions :
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at the C3 position, while the benzoic acid group can direct reactivity via its electron-withdrawing effect.
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–78% | |
| Halogenation (Br₂) | FeBr₃, CH₂Cl₂, RT | 82% | |
| Friedel-Crafts Acylation | FeBr₃, RCHO, O₂, 80°C | 55–75% |
Mechanistic Insights :
-
FeBr₃ activates aldehydes to form acyl intermediates, enabling Friedel-Crafts acylation at C3 of the imidazo[1,2-a]pyridine ring .
-
Nitration occurs regioselectively at the para position of the benzoic acid group due to its electron-withdrawing nature .
Carboxylic Acid Derivative Formation
The benzoic acid moiety participates in standard carboxyl-group transformations:
Example :
-
Esterification with methanol yields methyl 4-imidazo[1,2-a]pyridin-2-yl-benzoate, a precursor for further functionalization.
Metal-Catalyzed Cross-Coupling
Transition-metal catalysis enables C–H functionalization and cross-coupling:
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 70–88% | |
| Oxidative Coupling | CuI, O₂, DMF, 100°C | Alkenes/alkynes | 63–91% |
Key Finding :
-
CuI/O₂ systems facilitate aerobic oxidative coupling with ketones to form alkenyl-substituted derivatives .
Multicomponent Reactions
The compound participates in modular synthesis strategies:
Application :
Oxidative Functionalization
Oxidative methods enhance reactivity at the heterocyclic core:
| Reaction Type | Oxidant/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Aerobic Oxidation | FeBr₃, O₂, 80°C | 3-Aroylimidazo[1,2-a]pyridines | 65–75% | |
| Iodine Catalysis | I₂, H₂O, ultrasonication | Fused heterocycles | 85–96% |
Mechanism :
-
FeBr₃/O₂ oxidizes aldehydes to acyl intermediates, enabling Friedel-Crafts acylation .
-
Molecular iodine mediates three-component couplings under ultrasonication .
Biological Activity Modulation
Derivatives exhibit enhanced pharmacological properties:
| Modification | Target Enzyme/Receptor | Binding Affinity (ΔG, kcal/mol) | Source |
|---|---|---|---|
| Nitro-substituted | Farnesyl diphosphate synthase | −145.60 (cf. −111.02 for control) | |
| Hydroxyl-substituted | GABAₐ receptor | −136.38 |
Insight :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid, exhibit promising anticancer properties. These compounds have been shown to inhibit the activity of c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. In particular, these compounds target specific mutations in the c-KIT gene, making them valuable in treating resistant cancer forms .
Antimicrobial Properties
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this class have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL . This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
Some derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds could lead to therapeutic strategies for chronic inflammatory diseases .
Traditional Synthetic Routes
Traditional methods involve multi-step reactions starting from simpler benzoic acid derivatives and imidazo[1,2-a]pyridine precursors. These methods often require rigorous conditions and multiple purification steps.
Green Chemistry Approaches
Recent studies emphasize the use of environmentally friendly catalysts such as molecular iodine or iron-based catalysts for synthesizing imidazo[1,2-a]pyridine derivatives. These methods not only enhance yield but also reduce environmental impact .
Clinical Trials and Research Studies
Several studies have focused on the efficacy of this compound in preclinical models:
- A study highlighted its effectiveness in reducing tumor size in GIST mouse models when administered at therapeutic doses .
- Another investigation revealed its antibacterial effects against resistant strains of bacteria in vitro, suggesting its potential as a new antibiotic candidate .
Comparative Data Table
Mechanism of Action
The mechanism by which 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Functional Group Influence on Activity
- Carboxylic Acid vs. Benzeneacetic Acid: Miroprofen, a benzeneacetic acid derivative, exhibits anti-inflammatory properties due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
- Benzonitrile Derivatives : The nitrile group in 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile may confer metabolic stability but lacks direct pharmacological data, suggesting its role as a synthetic precursor .
Pharmacological Efficacy
- IOP-Lowering Effects : RU 554, a pyrimidobenzimidazole derivative, reduces IOP by up to 16.26% at 0.1% concentration, with efficacy diminishing at higher concentrations . This contrasts with imidazo[1,2-a]pyridine-based compounds, where substituents like carboxylic acids may target different pathways (e.g., cyclooxygenase inhibition for anti-inflammatory effects) .
Biological Activity
4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine ring fused with a benzoic acid moiety. Its molecular formula is C14H11N3O2, and it is characterized by the presence of nitrogen in the heterocyclic structure, which is crucial for its biological interactions.
1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that various derivatives, including this compound, showed cytotoxic effects against different cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 |
| This compound | A549 (lung cancer) | 15.0 |
2. Antimicrobial Activity
Imidazo[1,2-a]pyridine compounds have shown promising antimicrobial properties. In vitro studies revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases.
4. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of imidazo[1,2-a]pyridine derivatives against neurodegenerative diseases. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.
The biological activities of this compound are largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It has been shown to interact with GABA receptors, which may contribute to its neuroprotective effects.
Case Studies
A notable case study involved the synthesis and evaluation of several imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among these derivatives, this compound was identified as one of the most potent compounds against specific cancer cell lines.
Q & A
Q. What are the typical synthetic routes for preparing 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid?
The synthesis often involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) to form the imidazo-pyridine core . Multi-component reactions (MCRs) using precursors like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile are also effective for generating fused heterocycles, including benzo[4,5]imidazo[1,2-a]pyridines . Post-synthetic modifications, such as hydrolysis of nitriles to carboxylic acids, yield the final product.
Q. Which analytical techniques are critical for structural validation of this compound?
X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in imidazo-pyridine derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for verifying substituent positions and purity, with data often cross-referenced against computational predictions . High-resolution mass spectrometry (HRMS) further corroborates molecular weight .
Q. What pharmacological properties are associated with imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit diverse bioactivities, including anxiolytic, analgesic, and antihypertensive effects . These properties stem from structural mimicry of purine bases, enabling interactions with biological targets like GABA receptors . However, specific activity profiles depend on substituent patterns (e.g., electron-withdrawing groups enhance binding affinity).
Advanced Research Questions
Q. How can computational methods like DFT address contradictions in experimental data?
Density functional theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, resolving ambiguities in spectral assignments. For example, discrepancies in NMR chemical shifts can be reconciled by comparing experimental data with DFT-calculated isotropic shielding tensors . DFT also identifies non-covalent interactions (e.g., π-stacking) that influence crystallographic packing .
Q. What strategies optimize regioselectivity in multi-component reactions involving this compound?
Regioselectivity in MCRs is controlled by solvent polarity, catalyst choice (e.g., AlCl3 for Friedländer-type condensations), and temperature . Stepwise monitoring via TLC or HPLC ensures intermediates are stabilized before subsequent reactions. For example, arylidenemalononitriles act as electrophilic partners in cyclization steps, with electron-deficient aldehydes favoring pyrimidine ring closure .
Q. How can synthetic challenges in modifying the benzoic acid moiety be mitigated?
Steric hindrance at the 4-position of the benzoic acid group complicates derivatization. Strategies include:
- Protecting groups : Temporarily masking the carboxylic acid (e.g., esterification) to enable functionalization of adjacent positions .
- Directed ortho-metalation : Using palladium-catalyzed cross-coupling to introduce substituents selectively .
- Microwave-assisted synthesis : Accelerating reaction kinetics to reduce side-product formation .
Q. What experimental approaches resolve spectral overlaps in NMR characterization?
For overlapping proton signals, 2D NMR techniques (e.g., COSY, HSQC) differentiate coupled spins and assign carbon environments . Variable-temperature NMR can separate broadened signals caused by dynamic exchange processes. Additionally, isotopic labeling (e.g., 15N) simplifies assignments in complex heterocycles .
Q. How do electronic effects influence the compound’s reactivity in biological systems?
Electron-donating substituents (e.g., methyl groups) on the imidazo-pyridine ring enhance π-π stacking with aromatic residues in protein binding pockets. Conversely, electron-withdrawing groups (e.g., nitro) increase acidity of the benzoic acid moiety, improving solubility and ion-pair interactions . These effects are quantified via Hammett σ constants and correlated with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
